molecular formula C19H23N3O5 B2441648 Ethyl 1-(2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperidine-4-carboxylate CAS No. 1286704-85-5

Ethyl 1-(2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2441648
CAS No.: 1286704-85-5
M. Wt: 373.409
InChI Key: GRCPQFUHVLQMGF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-3-26-19(24)14-8-10-22(11-9-14)17(23)12-16-20-21-18(27-16)13-4-6-15(25-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCPQFUHVLQMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperidine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, as well as relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.268 g/mol
  • CAS Number : 186368-61-6

Antibacterial Activity

Recent studies have indicated that compounds related to the oxadiazole structure exhibit significant antibacterial activity. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Bacteria
This compound8.0S. aureus
Other Oxadiazole Derivatives5.0 - 10.0E. coli, Bacillus subtilis

These results suggest that the presence of the oxadiazole moiety contributes positively to the antibacterial properties of these compounds .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests have shown promising results against common fungal pathogens:

CompoundMIC (µg/mL)Target Fungi
This compound15.0Candida albicans
Other Oxadiazole Derivatives10.0 - 20.0Aspergillus niger, Fusarium oxysporum

The compound exhibited moderate antifungal activity, indicating its potential for further development as an antifungal agent .

Anticancer Activity

Research has also explored the anticancer potential of oxadiazole derivatives. A study demonstrated that certain derivatives could inhibit cancer cell proliferation effectively:

CompoundIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
Other Oxadiazole Derivatives10.0 - 20.0HeLa (Cervical Cancer), A549 (Lung Cancer)

The ability to induce apoptosis in cancer cells was noted as a key mechanism behind its anticancer activity .

Study on Antitubercular Activity

A related study focused on the design and synthesis of substituted oxadiazoles for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed IC90 values ranging from 3.73 to 40.32 µM, highlighting the potential of oxadiazole-based compounds in treating tuberculosis .

Cytotoxicity Evaluation

In cytotoxicity assessments using HEK-293 cells, several oxadiazole derivatives were found to be non-toxic at concentrations effective for antibacterial and antifungal activities. This is crucial for their further development as therapeutic agents .

Scientific Research Applications

The compound has been evaluated for various biological activities, primarily focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Applications

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. A study by Aziz-ur-Rehman et al. demonstrated that compounds bearing the oxadiazole moiety showed promising results against cancer cell lines, with some derivatives displaying IC50 values comparable to established chemotherapeutics like doxorubicin .

Key Findings :

  • Synthesis : The synthesis of related oxadiazole compounds involved the reaction of piperidine derivatives with various acylating agents.
  • Efficacy : Compounds derived from ethyl 1-(2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperidine-4-carboxylate showed low IC50 values, indicating strong anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that similar oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens.

Research Insights :

  • Mechanism of Action : The antimicrobial activity is believed to arise from the disruption of microbial cell membranes or interference with metabolic pathways.
  • Testing Methods : Disc diffusion and broth microdilution methods are commonly employed to assess the antimicrobial efficacy of these compounds .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Oxadiazole Ring : The initial step includes the condensation of hydrazine derivatives with carboxylic acids or their derivatives.
  • Acetylation : Subsequent acetylation introduces the acetyl group at the appropriate position on the piperidine ring.
  • Final Esterification : The final step involves esterification to yield the desired ethyl ester form.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study :
    • Researchers synthesized a series of piperidine-based oxadiazoles and evaluated their cytotoxicity against human cancer cell lines.
    • Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.
  • Antimicrobial Evaluation :
    • A comprehensive study assessed the efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria.
    • The results demonstrated that some compounds had minimum inhibitory concentrations (MICs) in the low micromolar range.

Preparation Methods

Synthesis of 2-Bromoacetyl-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole

Step 1: Preparation of 4-Methoxybenzohydrazide
4-Methoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) to form the acid chloride, followed by reaction with hydrazine hydrate (20 mmol) in ethanol at 0–5°C. The product precipitates as a white solid (Yield: 85–90%).

Step 2: Cyclization to 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2-Thiol
4-Methoxybenzohydrazide (5 mmol) is treated with carbon disulfide (15 mmol) and potassium hydroxide (10 mmol) in ethanol under reflux for 6 h. Acidification with HCl yields the thiol derivative (Yield: 70–75%).

Step 3: Bromoacetylation
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (3 mmol) reacts with bromoacetyl bromide (3.3 mmol) in dichloromethane and triethylamine (3.6 mmol) at 0°C. The mixture is stirred for 2 h, washed with water, and purified via silica chromatography (Yield: 65–70%).

Alkylation of Ethyl Piperidine-4-Carboxylate

Ethyl piperidine-4-carboxylate (2 mmol) and 2-bromoacetyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2.2 mmol) are combined in acetonitrile with potassium carbonate (4 mmol). The reaction proceeds at 50°C for 12 h, followed by extraction with ethyl acetate and column purification (Yield: 60–65%).

Reaction Scheme:
$$
\text{Ethyl piperidine-4-carboxylate} + \text{2-Bromoacetyl-oxadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}
$$

Key Data:

  • Reaction Time : 12 h
  • Temperature : 50°C
  • Purification : Silica gel (EtOAc/hexane, 3:7)
  • Yield : 60–65%
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 1.25 (t, 3H), 2.45–2.60 (m, 1H), 3.80 (s, 3H), 4.15 (q, 2H), 4.35 (s, 2H), 6.90 (d, 2H), 7.75 (d, 2H).

Method B: Diacylhydrazine Cyclization on Piperidine Scaffold

Synthesis of Ethyl 1-(Chloroacetyl)piperidine-4-Carboxylate

Ethyl piperidine-4-carboxylate (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dichloromethane and triethylamine (7 mmol) at 0°C. After 2 h, the mixture is washed with NaHCO$$ _3 $$, dried, and concentrated (Yield: 85–90%).

Formation of Diacylhydrazine Intermediate

The chloroacetyl-piperidine (3 mmol) is treated with 4-methoxybenzohydrazide (3.3 mmol) in ethanol under reflux for 8 h. The diacylhydrazine precipitates upon cooling (Yield: 75–80%).

Cyclization to 1,3,4-Oxadiazole

The diacylhydrazine (2 mmol) is heated with phosphorus oxychloride (10 mL) at 100°C for 4 h. The mixture is poured into ice-water, neutralized with NaOH, and extracted with ethyl acetate. Purification by recrystallization yields the target compound (Yield: 55–60%).

Reaction Scheme:
$$
\text{Diacylhydrazine} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$

Key Data:

  • Reaction Time : 4 h
  • Temperature : 100°C
  • Purification : Recrystallization (ethanol)
  • Yield : 55–60%
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-d$$ _6 $$): δ 1.30 (t, 3H), 2.50–2.65 (m, 1H), 3.85 (s, 3H), 4.20 (q, 2H), 4.40 (s, 2H), 7.00 (d, 2H), 7.80 (d, 2H).

Comparative Analysis of Methods

Parameter Method A Method B
Key Step Nucleophilic alkylation Diacylhydrazine cyclization
Reaction Time 12 h 12 h (total)
Overall Yield 60–65% 55–60%
Purification Column chromatography Recrystallization
Scalability Moderate (requires bromoacetyl synthesis) High (fewer intermediates)
Byproducts Minor over-alkylation Incomplete cyclization

Method A offers higher reproducibility due to well-established alkylation protocols, while Method B avoids handling bromoacetyl intermediates but requires stringent cyclization conditions.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Method A : Acetonitrile with K$$ _2$$CO$$ _3$$ minimizes ester hydrolysis.
  • Method B : Ethanol facilitates diacylhydrazine formation without side reactions.

Temperature Control

  • Alkylation at 50°C (Method A) balances reactivity and selectivity.
  • Cyclization at 100°C (Method B) ensures complete dehydration.

Purification Challenges

  • Silica chromatography (Method A) resolves nonpolar impurities.
  • Recrystallization (Method B) is cost-effective but less efficient for polar byproducts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperidine-4-carboxylate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves:

  • Step 1 : Preparation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Acetylation of the oxadiazole moiety using chloroacetyl chloride, followed by coupling with ethyl piperidine-4-carboxylate derivatives via nucleophilic substitution .
  • Characterization : Intermediates are monitored via TLC (silica gel, hexane:ethyl acetate 3:1) and confirmed by 1H^1H-NMR (DMSO-d₆, δ 1.2–5.1 ppm for piperidine and oxadiazole protons) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. How is the purity and identity of the compound validated in academic research?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 column, mobile phase methanol:water (70:30), UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~430) and fragmentation patterns (e.g., loss of ethyl carboxylate group, m/z ~356) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What biological screening assays are initially recommended for this compound?

  • Primary Assays :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values reported at 25–50 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized for the acetyl-piperidine coupling step?

  • Critical Parameters :

  • Solvent Selection : Dichloromethane (DCM) vs. DMF; DCM improves nucleophilicity but requires anhydrous conditions .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, reducing side-product formation .
  • Temperature Control : Maintaining 0–5°C during acetyl chloride addition minimizes hydrolysis .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID 5KIR), focusing on oxadiazole-pi interactions with Tyr385 .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns, evaluating RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) alter bioactivity?

  • Case Study :

  • 4-Methoxyphenyl vs. 4-Nitrophenyl : Methoxy groups enhance solubility (logP reduced by ~0.5) but reduce COX-2 inhibition (IC₅₀ increases from 1.2 µM to 3.8 µM) due to steric hindrance .
  • Piperidine Substitution : Ethyl carboxylate vs. tert-butyl ester improves membrane permeability (PAMPA assay, Pe ~15 × 10⁻⁶ cm/s) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Data Analysis Framework :

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Verify compound integrity via 13C^{13}C-NMR (e.g., carbonyl carbons at δ 165–175 ppm) to rule out degradation .

Stability and Mechanistic Studies

Q. What are the stability profiles of this compound under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation via HPLC (retention time shifts indicate hydrolysis of ester groups) .
  • Photostability : Expose to UV light (365 nm) for 48h; monitor by UV-Vis spectroscopy for absorbance changes at λmax 270 nm .

Q. What mechanistic insights explain its dual activity as an antimicrobial and anti-inflammatory agent?

  • Hypothesis Testing :

  • ROS Scavenging : Measure reduction in intracellular ROS (DCFH-DA assay) in RAW 264.7 macrophages .
  • Membrane Disruption : Conduct SYTOX Green uptake assays in B. subtilis to assess pore formation .

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